molecular formula C19H22N4 B2875028 N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 896838-49-6

N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No. B2875028
CAS RN: 896838-49-6
M. Wt: 306.413
InChI Key: FTKGGDDYJKDDDL-UHFFFAOYSA-N
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Description

“N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system with a pyrazole ring fused to a pyrimidine ring . This core is substituted with various groups including an isopropyl group, a methyl group, a phenyl group, and an amine group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, with the various substituents attached to it. The exact structure would depend on the positions of these substituents on the core .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the reactive sites on the pyrazolo[1,5-a]pyrimidine core and the substituents. For example, the amine group could participate in acid-base reactions, and the core itself could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the nature and position of the substituents, the presence of polar groups, and the overall shape and size of the molecule .

Scientific Research Applications

Antiviral Applications

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities . These compounds have been synthesized and tested against a variety of RNA and DNA viruses, showing inhibitory activities and potential as therapeutic agents .

Anti-inflammatory and Anticancer Properties

The indole scaffold is present in many synthetic drug molecules and has been associated with a wide range of biological activities, including anti-inflammatory and anticancer properties. This suggests that our compound could be explored for its efficacy in these areas, given its structural resemblance to indole derivatives .

Antimicrobial and Antitubercular Effects

Compounds containing the indole nucleus have been found to possess antimicrobial and antitubercular activities. This indicates that the compound could be a candidate for the development of new antimicrobial agents, particularly against tuberculosis .

Antidiabetic and Antimalarial Potential

The biological activity of indole derivatives extends to antidiabetic and antimalarial effects. Research into the compound could uncover new pathways for treating diabetes and malaria, diseases that have a significant impact on global health .

Neuropharmacological Relevance

Given the structural complexity of the compound, it may interact with various neuroreceptors and influence neurotransmitter pathways. This opens up possibilities for research into neuropharmacological applications, including the treatment of neuropathic pain and other neurological disorders .

Development of UV Curable Resins

The compound’s potential reactivity suggests it could be used in the synthesis of UV curable resins . These resins are crucial in coatings and adhesives, indicating an industrial application beyond the medical field .

Role in Plant Growth and Development

Derivatives of indole, such as indole-3-acetic acid, play a role in plant hormone regulation. The compound could be studied for its effects on plant growth and development , potentially leading to agricultural applications .

Anticholinesterase Activity

Indole derivatives have been shown to exhibit anticholinesterase activity , which is relevant in the treatment of diseases like Alzheimer’s. Research into the compound could contribute to the development of new treatments for neurodegenerative diseases .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it.

Future Directions

The future directions for research on this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

11-methyl-10-phenyl-N-propan-2-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-12(2)20-18-15-10-7-11-16(15)21-19-17(13(3)22-23(18)19)14-8-5-4-6-9-14/h4-6,8-9,12,20H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKGGDDYJKDDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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